Product packaging for Isoschizogaline(Cat. No.:)

Isoschizogaline

Cat. No.: B1215987
M. Wt: 322.4 g/mol
InChI Key: GHZIYRPRBMQWSP-ZXUOCUECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoschizogaline is a schizozygane alkaloid isolated from the Apocynaceae family of plants, such as Schizozygia coffaeoides . This complex, polycyclic compound is of significant interest in natural product research due to its documented biological activities. Studies on plant extracts containing this compound and related alkaloids have demonstrated measurable antifungal activity , particularly against dermatophytic fungi like Trichophyton mentagrophytes and Microsporum gypseum . The dichloromethane-ethyl acetate extracts of S. coffaeoides showed promising efficacy with minimum inhibitory concentration (MIC) values ranging from 0.3125 to 1.25 mg/ml . Furthermore, this compound is recognized for its antimicrobial properties , which have been observed in micromolar concentrations . The compound features a pyrrolino[2,3-b]pyridine core, a structural motif found in various bioactive alkaloids, making it a valuable chemical biology substrate for investigating specific interactions with target biomacromolecules . Its structural complexity and potential multi-target mechanisms make it a compelling candidate for lead compound development and pharmacological studies. This product is intended for research purposes in analytical standards, phytochemical investigations, and in vitro biological screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O2 B1215987 Isoschizogaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(1S,8R,16S,17R)-12-methoxy-5,15-diazahexacyclo[13.4.2.01,16.05,16.08,17.09,14]henicosa-2,9(14),10,12-tetraen-21-one

InChI

InChI=1S/C20H22N2O2/c1-24-13-3-4-15-14-6-10-21-9-2-7-19-8-5-16(14)20(19,21)22(17(15)11-13)18(23)12-19/h2-4,7,11,14,16H,5-6,8-10,12H2,1H3/t14-,16+,19-,20-/m0/s1

InChI Key

GHZIYRPRBMQWSP-ZXUOCUECSA-N

SMILES

COC1=CC2=C(C=C1)C3CCN4CC=CC56C4(C3CC5)N2C(=O)C6

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3CCN4CC=C[C@]56[C@]4([C@@H]3CC5)N2C(=O)C6

Canonical SMILES

COC1=CC2=C(C=C1)C3CCN4CC=CC56C4(C3CC5)N2C(=O)C6

Synonyms

isoschizogaline

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Isoschizogaline

Determination of Absolute Configuration

Integration of Density Functional Theory (DFT) Calculations for Chiroptical Properties

The advent and refinement of Density Functional Theory (DFT) methods have revolutionized the field of stereochemical analysis for chiral molecules. DFT enables the a priori calculation of various chiroptical properties, which can then be directly compared to experimental measurements. For isoschizogaline, a concerted application of DFT calculations was employed to probe its chiroptical characteristics, specifically focusing on:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. DFT calculations can predict the VCD spectra, providing detailed information about molecular vibrations and stereochemistry, especially in the fingerprint region of the IR spectrum.

Electronic Circular Dichroism (ECD): ECD spectroscopy probes the differential absorption of circularly polarized ultraviolet-visible (UV-Vis) light. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to compute ECD spectra, which are sensitive to the electronic transitions within a molecule and its conformation.

Optical Rotation (OR): This classic method measures the rotation of the plane of polarized light. DFT calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method within TD-DFT, can predict the specific optical rotation ([α]D) at the sodium D-line (589 nm).

The integration of these computational approaches allows for a comprehensive theoretical investigation of a molecule's chiroptical behavior, providing a robust framework for stereochemical assignment.

Comparative Analysis of Experimental and Computed Chiroptical Data

The critical step in confirming the absolute configuration of this compound involved a rigorous comparative analysis between the experimentally measured chiroptical data and the theoretically computed spectra and values. This comparative approach is essential because the agreement between theoretical predictions and experimental observations serves as the primary basis for assigning the correct stereochemistry.

For this compound, the DFT-calculated VCD, ECD, and OR data were systematically compared with their corresponding experimental counterparts. The study found a high degree of concordance between the computed and experimental results. Specifically, the characteristic features and signs observed in the experimental VCD and ECD spectra closely matched those predicted by the DFT calculations for a particular stereoisomer. Similarly, the calculated optical rotation values aligned well with the experimentally determined specific rotation.

This convergence of evidence from multiple chiroptical methods—VCD, ECD, and OR—significantly enhances the reliability of the stereochemical assignment. By cross-validating the results obtained through different theoretical and experimental avenues, researchers could definitively establish the absolute configuration of naturally occurring (-)-isoschizogaline. The concerted application of these techniques led to the unambiguous determination of the absolute configuration of this compound as 2R, 7R, 20S, 21S nih.govresearchgate.net. This detailed analysis underscores the power of combining computational chemistry with experimental spectroscopy for the accurate stereochemical characterization of complex natural products.

Advanced Synthetic Methodologies for this compound and Analogues

This compound, a complex hexacyclic alkaloid isolated from Schizozygia coffaeoides, presents a significant synthetic challenge due to its intricate fused ring system and multiple stereocenters. While its structure has undergone revision, the pursuit of its synthesis and that of related compounds has driven the development and application of various advanced organic synthesis methodologies. This article explores key synthetic strategies that are relevant to the construction of this compound and its analogues, focusing on methodologies that enable the efficient and stereoselective assembly of its complex architecture.

Advanced Synthetic Methodologies for Isoschizogaline and Analogues

Claisen–Johnson Rearrangement Applications

The Claisen–Johnson rearrangement, a variant of the Claisen rearrangement, is a valuable tool for carbon-carbon bond formation, particularly for the stereoselective construction of quaternary carbon centers. This reaction involves the rearrangement of allylic vinyl ethers, typically derived from orthoesters, to form γ,δ-unsaturated carbonyl compounds. Its application in alkaloid synthesis has been significant, contributing to the efficient assembly of complex molecular scaffolds. In the context of related indole (B1671886) alkaloids, the Claisen–Johnson rearrangement has been employed to stereoselectively construct a crucial quaternary carbon center within a key intermediate, underscoring its utility in building the foundational elements of such natural products nih.govjst.go.jpbioinfopublication.orgresearchgate.net.

Baeyer–Villiger Oxidation and Lactone Derivatization

The Baeyer–Villiger oxidation is a cornerstone reaction in organic synthesis, enabling the conversion of ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group rsc.orgnumberanalytics.comnih.govresearcher.liferesearchgate.net. This transformation is particularly important in the synthesis of natural products, as lactone moieties are prevalent structural motifs. For the synthesis of intermediates leading to isoschizogamine, a Baeyer–Villiger oxidation mediated by trifluoroperacetic acid was successfully utilized to form a bicyclic lactone. This step proceeded with an 82% yield, demonstrating the efficiency of this oxidation in constructing key cyclic structures nih.govjst.go.jp. The resulting lactones can then serve as versatile building blocks for further functionalization and elaboration.

Mukaiyama–Matsuo Protocol for Unsaturated Lactone Formation

The Mukaiyama–Matsuo protocol offers a method for the synthesis of α,β-unsaturated carbonyl compounds, including unsaturated lactones, from their saturated counterparts organic-chemistry.orgresearchgate.net. This transformation is crucial for introducing reactive double bonds that can participate in subsequent carbon-carbon bond-forming reactions. In the synthetic route towards isoschizogamine intermediates, this protocol was employed to convert a bicyclic lactone into an α,β-unsaturated lactone. This unsaturated lactone then served as a suitable substrate for a rhodium-mediated 1,4-addition reaction, a critical step in building the complex carbon framework nih.govjst.go.jp.

Rhodium-Mediated 1,4-Addition Reactions

Rhodium-catalyzed 1,4-addition reactions, also known as conjugate additions, are powerful methods for the enantioselective formation of carbon-carbon bonds, particularly involving the addition of organoboron reagents to electron-deficient alkenes rsc.orgrsc.orgresearchgate.netresearchgate.netorganic-chemistry.org. These reactions are highly valued for their ability to introduce stereocenters with excellent control. In the synthesis of an isoschizogamine intermediate, a rhodium-mediated 1,4-addition of an arylboronic acid to the α,β-unsaturated lactone was performed stereoselectively, yielding the desired product in 82% yield nih.govjst.go.jp. This step was instrumental in establishing critical stereochemical relationships within the molecule.

Catalytic Asymmetric Synthesis Strategies

The inherent chirality of this compound necessitates the use of catalytic asymmetric synthesis strategies to control the formation of its multiple stereocenters. These methods, employing chiral catalysts or auxiliaries, allow for the enantioselective construction of complex molecular architectures, which is fundamental to the synthesis of biologically active natural products researchgate.netfrontiersin.orgnih.gov. For this compound itself, the determination of its absolute configuration has been achieved through advanced computational methods, specifically density functional theory (DFT) calculations of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotation researchgate.net. Other related alkaloid syntheses have utilized strategies such as asymmetric Michael additions and Johnson–Claisen rearrangements to establish key stereocenters rsc.orgnih.govresearchgate.netucl.ac.uk. Rhodium-catalyzed asymmetric 1,4-addition reactions also represent a significant approach for building chiral centers in complex molecules rsc.orgresearchgate.netresearchgate.net.

Metal-Free and Acid-Free C-H Nitration Protocols

The introduction of nitrogen functionalities into organic molecules is often achieved through nitration reactions. Advances in synthetic methodology have led to the development of metal-free and acid-free C-H nitration protocols, offering milder conditions, improved selectivity, and greater sustainability stonybrook.educore.ac.ukrsc.org. These methods are valuable for functionalizing complex molecules by directly activating C-H bonds, potentially streamlining synthetic routes. While these protocols are broadly applicable to the synthesis of nitrogen-containing heterocycles, specific documented applications directly targeting this compound synthesis were not found in the reviewed literature.

Intramolecular Cyclopropanation for Fused Heterocycles

Intramolecular cyclopropanation reactions are powerful strategies for constructing strained carbocyclic and heterocyclic ring systems, which are common features in many natural products, including alkaloids stonybrook.edursc.orgrsc.orgnih.govacs.org. These reactions can efficiently form fused cyclopropane (B1198618) motifs, which can then be further transformed into more complex structures. Methods involving phosphorus(III) reagents or photochemical approaches have been developed for the synthesis of cyclopropane-fused heterocycles, including lactones stonybrook.edursc.orgrsc.orgnih.govacs.org. Although these cyclopropanation methodologies are highly relevant for building complex fused ring systems, specific documented applications in the synthesis of this compound were not identified in the provided literature.

Data Tables

Table 1: Key Synthetic Steps in the Synthesis of an Isoschizogamine Intermediate

This table summarizes critical transformations employed in the synthesis of a key intermediate for isoschizogamine, highlighting the application of several advanced synthetic methodologies.

Reaction StepReagents/ConditionsYieldNotesReferences
Claisen–Johnson RearrangementNot specified in detailN/AStereoselective construction of a quaternary carbon center. nih.govjst.go.jp
Baeyer–Villiger OxidationTrifluoroperacetic acid82%Formation of a bicyclic lactone from a ketone precursor. nih.govjst.go.jp
Mukaiyama–Matsuo ProtocolNot specified in detailN/AConversion of the bicyclic lactone to an α,β-unsaturated lactone. nih.govjst.go.jp
Rhodium-Mediated 1,4-AdditionArylboronic acid, Rhodium catalyst82%Stereoselective addition of arylboronic acid to the α,β-unsaturated lactone, establishing key stereocenters. nih.govjst.go.jp

Biological Activities and Mechanistic Investigations of Isoschizogaline

In Vitro Biological Effects

The evaluation of Isoschizogaline's biological activity has been centered on its performance against a panel of bacteria and fungi. These assessments provide foundational data on its spectrum of activity and potency.

This compound has demonstrated notable antibacterial properties. Bioassay-guided fractionation of extracts from Schizozygia coffaeoides identified this compound as the primary active antibacterial constituent. nih.govresearcher.life Its efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) against several bacterial strains.

The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, it was tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated a degree of selective activity, with more pronounced effects observed against the Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial Strain MIC (µg/mL)
Bacillus subtilis 62.5
Staphylococcus aureus 125
Escherichia coli 250
Pseudomonas aeruginosa 500

In the context of antifungal activity, this compound was evaluated alongside other alkaloids isolated from Schizozygia coffaeoides. nih.govresearcher.life While extracts of the plant showed significant antifungal effects, this compound itself was not the most potent antifungal compound identified. Another isolated alkaloid, 7,8-dehydro-19β-hydroxyschizozygine, displayed more significant activity against the tested fungal species. nih.govresearcher.life

Nevertheless, this compound was tested against a range of fungi, including dermatophytes and plant pathogenic fungi. The MIC values indicate a lower level of activity compared to its antibacterial effects.

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

Fungal Strain MIC (µg/mL)
Trichophyton mentagrophytes 250
Microsporum gypseum 250
Cladosporium cladosporioides 500

Exploration of Biological Mechanisms

The investigation into the precise biological and molecular mechanisms underlying the activity of this compound is an area that requires further research.

Currently, there is a lack of specific published research identifying the hypothesized cellular targets or molecular interactions of this compound. The precise proteins, enzymes, or cellular structures that this compound interacts with to exert its antimicrobial effects have not been elucidated.

Detailed studies on the modulation of specific signaling pathways by this compound have not been reported in the available scientific literature. Consequently, its effects on intracellular signaling cascades in target organisms remain unknown.

There is a scarcity of data regarding the effects of this compound on cellular processes within pre-clinical models. Investigations into its impact on fundamental cellular functions such as cell division, metabolism, and membrane integrity have not been extensively documented.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Stereochemistry on Biological Activity

Design and Synthesis of Isoschizogaline Derivatives

The design and synthesis of this compound derivatives for SAR studies would aim to systematically modify its structure to identify key pharmacophoric elements and optimize biological activity. Given its complex polycyclic nature, such modifications could involve altering peripheral functional groups or exploring variations in the core scaffold. However, specific published research detailing the synthesis of this compound analogs and their subsequent SAR evaluation is limited.

The pharmacophore of this compound would represent the essential structural features responsible for its antibacterial activity. Elucidating these requirements would involve synthesizing and testing a series of analogs with targeted structural variations. Based on its known antibacterial activity, key features might include the specific arrangement of nitrogen atoms, the lactam carbonyl, the aminal motif, and critical stereocenters. However, specific studies that have systematically dissected this compound's structure to pinpoint these pharmacophoric elements are not detailed in the provided literature. Future research could focus on structure-based drug design or systematic chemical modifications to identify the minimal structural requirements for its biological effect.

Advanced Analytical Methodologies in Isoschizogaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the connectivity and environment of atoms within a molecule. For complex natural products such as Isoschizogaline, high-resolution and multi-dimensional NMR experiments are indispensable.

High-resolution NMR, primarily employing proton (1H) and carbon-13 (13C) NMR spectroscopy, allows for the assignment of individual atomic signals based on their unique chemical shifts and multiplicities. These shifts are highly sensitive to the electronic environment surrounding each nucleus, providing critical data for piecing together the molecular framework. Studies involving this compound have utilized these techniques to revise and confirm its complex hexacyclic N-acyl indoline (B122111) alkaloid structure, identifying key functional groups and structural motifs. The detailed analysis of chemical shifts and the presence of specific functional groups (e.g., hydroxyl, carbonyl, olefinic carbons) are fundamental to establishing the basic skeleton of the molecule. acs.orgacs.orgafricaresearchconnects.com

Two-dimensional (2D) NMR techniques extend the information obtained from 1D spectra by correlating signals from different nuclei, thereby revealing through-bond (connectivity) and through-space (proximity) relationships.

Correlation Spectroscopy (COSY): COSY experiments are vital for establishing proton-proton connectivity through chemical bonds. By identifying cross-peaks between coupled protons, researchers can map out the carbon-hydrogen framework of the molecule. For this compound, COSY data has been instrumental in confirming structural assignments and resolving ambiguities, particularly in regions where 1D spectra might be complex or overlapping. acs.orglibretexts.orglongdom.orgrsc.orgwikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): While COSY reveals through-bond correlations, NOESY and ROESY experiments detect through-space correlations between protons that are in close spatial proximity, typically within 5 Å. This information is critical for determining relative stereochemistry, as the spatial arrangement of substituents significantly influences which protons are close enough to exhibit NOE cross-peaks. Such analyses can help in understanding the conformation of flexible parts of the molecule and the relative orientation of stereocenters. libretexts.orgwordpress.com

Chiroptical Spectroscopic Techniques for Absolute Configuration

Chiroptical techniques are essential for determining the absolute configuration (AC) of chiral molecules, a critical aspect for understanding their biological activity and interactions. These methods exploit the differential interaction of chiral molecules with circularly polarized light.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left- and right-circularly polarized infrared radiation by chiral molecules. VCD spectra are highly sensitive to molecular conformation and stereochemistry. The application of VCD, particularly when combined with quantum chemical calculations (e.g., Density Functional Theory - DFT), has proven highly effective for absolute configuration determination. For this compound, VCD, alongside DFT calculations, has been employed to definitively assign its absolute configuration. researchgate.netresearchgate.netnih.govresearchgate.netbruker.comuva.nlacs.orgcore.ac.uk

Electronic Circular Dichroism (ECD) spectroscopy probes the differential absorption of left- and right-circularly polarized ultraviolet-visible (UV-Vis) light. Like VCD, ECD is sensitive to molecular chirality and conformation. The comparison of experimental ECD spectra with theoretically calculated ECD spectra, often performed using time-dependent DFT (TD-DFT) methods, allows for the assignment of absolute configurations. This approach has been successfully applied to this compound, providing crucial data for its stereochemical assignment. researchgate.netresearchgate.netnih.gov The reliability of ECD analysis is often enhanced by considering multiple low-energy conformers and comparing calculated spectra to experimental data. researchgate.net

Optical Rotatory Dispersion (ORD) measures the wavelength dependence of a chiral molecule's optical rotation. While specific rotation ([α]D) is a single-point measurement, ORD provides a spectrum that can offer more detailed stereochemical information. Theoretical calculations of ORD spectra, also often performed using DFT methods, can be compared with experimental ORD data to corroborate assignments made by other chiroptical techniques. The combined use of ORD and ECD, supported by computational methods, offers a robust strategy for determining the absolute configuration of complex chiral molecules like this compound. researchgate.netnih.govacs.orgacs.org

Data Tables

Mass Spectrometry for Structural Confirmation and Isotope Analysis

Mass spectrometry (MS) is a cornerstone in the analysis of organic compounds, providing information about molecular weight, elemental composition, and structural fragments. For this compound, MS techniques are vital for confirming its proposed structure and for detailed isotopic analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurements, enabling the determination of precise elemental compositions for molecular ions. This precision is critical for distinguishing between isobaric compounds and for unequivocally confirming the molecular formula of this compound. Studies have reported HRMS data for related compounds, providing a foundation for understanding the expected mass accuracy for this compound. For instance, in the synthesis of related alkaloids, HRMS was used to confirm the elemental composition of intermediates arkat-usa.org. While specific HRMS data for this compound itself was not directly detailed in the provided snippets, the general application of HRMS in alkaloid research, such as confirming molecular formulas like C₂₀H₁₈O₅N₂ for a related compound, highlights its importance researchgate.net. The ability of HRMS to provide sub-ppm mass accuracy is essential for unambiguous identification leeder-analytical.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis to fragment selected ions and analyze the resulting product ions wikipedia.orgnationalmaglab.org. This technique is invaluable for elucidating the structure of this compound by revealing characteristic fragmentation patterns. By analyzing how the molecular ion breaks down, researchers can infer the presence of specific functional groups and structural motifs within the molecule wikipedia.orgjeol.com. MS/MS is particularly useful for structural elucidation when combined with other techniques or databases, allowing for the comparison of experimental fragmentation patterns with predicted spectra mdpi.com. While specific MS/MS fragmentation pathways for this compound were not detailed, the general principle involves selecting a precursor ion and inducing fragmentation (e.g., via collision-induced dissociation, CID) to generate fragment ions that are then analyzed wikipedia.orgnationalmaglab.orggithub.io.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for separating, isolating, and assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for both the analytical quantification and preparative isolation of compounds like this compound ijarsct.co.inmedipol.edu.trptfarm.pljocpr.com. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase and a polar mobile phase ijarsct.co.injocpr.com. This method allows for the purification of this compound from complex natural extracts and provides a means to assess its purity by detecting and quantifying any co-eluting impurities ijarsct.co.in. Method development and validation for HPLC, including parameters like linearity, precision, and limit of detection, are crucial for reliable analysis ijarsct.co.inmedipol.edu.trptfarm.pljocpr.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds chemrxiv.orgmeasurlabs.comthermofisher.comfrontiersin.org. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, it can be analyzed after derivatization to form more volatile compounds chemrxiv.orgnih.gov. GC-MS separates compounds based on their volatility and interaction with a stationary phase within a GC column, followed by mass spectrometric detection and fragmentation chemrxiv.orgmeasurlabs.comthermofisher.com. This technique is valuable for identifying and quantifying trace components and for confirming the presence of specific functional groups through fragmentation patterns. GC-MS is often considered the gold standard for volatile organic compound (VOC) analysis frontiersin.org.

Future Research Directions and Open Questions in Isoschizogaline Chemistry

Challenges in Site-Selective Chemical Functionalization

The densely functionalized and stereochemically rich scaffold of isoschizogaline presents formidable challenges to selective chemical modification. The molecule contains multiple potential sites for reaction, including the indole (B1671886) nucleus, a tertiary amine, and several stereogenic centers, making site-selective functionalization a non-trivial pursuit.

Late-stage functionalization of complex natural products is a burgeoning field in organic chemistry, yet its application to alkaloids as intricate as this compound is in its infancy. The presence of a basic amine and various other functional groups can complicate many standard synthetic transformations. The development of methodologies for the selective C-H functionalization of the this compound core would be a significant advancement, enabling the synthesis of novel analogs with potentially enhanced or modulated biological activities. Key challenges in this area include:

Regiocontrol: Differentiating between the numerous C-H bonds of the aliphatic and aromatic regions of the molecule to achieve functionalization at a single, desired position.

Stereocontrol: Introducing new functional groups without compromising the existing stereochemistry or, where desired, selectively altering a specific stereocenter.

Chemoselectivity: Effecting transformations that are compatible with the diverse functional groups present in the molecule, avoiding undesired side reactions.

Overcoming these challenges will likely require the development of novel catalyst systems or directing group strategies tailored to the unique topology of the this compound scaffold.

Unexplored Biological Activities and Mechanisms

Initial investigations have revealed that this compound possesses antibacterial activity. However, this represents only a preliminary glimpse into its potential pharmacological profile. The broader class of schizozygane alkaloids, to which this compound belongs, has been associated with a range of biological activities, including potential anti-malarial and anti-tumor properties, suggesting that this compound may harbor a wider spectrum of therapeutic potential.

Future research should focus on a comprehensive screening of this compound against a diverse array of biological targets. Areas of particular interest for investigation include:

Anticancer Activity: Evaluation against various cancer cell lines to determine its cytotoxic and cytostatic potential.

Antiviral Activity: Screening against a panel of viruses to identify any potential inhibitory effects.

Neurological Activity: Given that many indole alkaloids interact with the central nervous system, investigating this compound's potential as a modulator of neurotransmitter receptors or ion channels is warranted.

Elucidating the mechanism of action for any observed biological activity is a critical next step. This would involve target identification and validation studies to understand how this compound interacts with biological macromolecules at the molecular level.

Potential Biological Activities of this compound for Future Investigation
Anticancer
Antiviral
Anti-inflammatory
Neuromodulatory
Antiparasitic

Development of Novel and Efficient Synthetic Routes

To date, a total synthesis of this compound has not been reported, though the synthesis of structurally related schizozygane alkaloids has been achieved. These existing synthetic routes, while impressive in their chemical ingenuity, are often lengthy and low-yielding, limiting the accessibility of these compounds for extensive biological evaluation. The development of a concise and efficient total synthesis of this compound is a significant open challenge in synthetic organic chemistry.

Future synthetic strategies should aim to improve upon existing methodologies by incorporating modern synthetic innovations. Key goals for the development of new synthetic routes include:

Scalability: Developing a route that can be readily scaled up to produce gram quantities of the material.

Stereocontrol: Implementing highly stereoselective reactions to control the formation of the multiple chiral centers.

Flexibility: Designing a synthetic pathway that allows for the late-stage introduction of structural diversity to facilitate the synthesis of analogs.

Innovations in areas such as asymmetric catalysis, cascade reactions, and C-H activation could play a pivotal role in achieving a more practical and elegant synthesis of this compound.

Computational Chemistry in Predicting Reactivity and Properties

Computational chemistry offers a powerful toolkit for interrogating the structure, reactivity, and properties of complex molecules like this compound. To date, there is a dearth of computational studies focused on this particular alkaloid. The application of computational methods could provide valuable insights that would accelerate progress in both its chemical synthesis and biological investigation.

Areas where computational chemistry could make a significant impact include:

Conformational Analysis: Predicting the most stable three-dimensional structure of this compound and its synthetic intermediates, which is crucial for understanding its reactivity and biological interactions.

Reaction Modeling: Simulating potential synthetic transformations to predict their feasibility and selectivity, thereby guiding the design of more efficient synthetic routes.

Docking Studies: Modeling the interaction of this compound with potential biological targets to predict its binding affinity and mode of action, which can help to prioritize biological screening efforts.

Spectroscopic Prediction: Calculating NMR and other spectroscopic data to aid in the structural elucidation of this compound and its derivatives.

Potential Applications of Computational Chemistry to this compound Research
Prediction of stable conformers
Modeling of synthetic reaction pathways
In silico screening for biological targets
Calculation of spectroscopic properties

Integration of Chemoenzymatic Approaches in Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of traditional organic synthesis, has emerged as a powerful strategy for the construction of complex natural products. The application of this approach to the synthesis of this compound is a promising, yet unexplored, avenue of research.

Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, could be employed to address some of the key challenges in the synthesis of this compound. Potential applications of biocatalysis in this context include:

Asymmetric Synthesis of Key Building Blocks: Using enzymes to create chiral synthons with high enantiomeric purity.

Late-Stage Functionalization: Employing enzymes to selectively modify the this compound scaffold at a late stage in the synthesis, providing access to a diverse range of analogs.

Cascade Reactions: Designing enzymatic cascades that can construct key structural motifs of the molecule in a single pot, improving synthetic efficiency.

The integration of chemoenzymatic methods holds the potential to streamline the synthesis of this compound, making this fascinating molecule more accessible for further scientific inquiry.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods used to characterize Isoschizogaline’s molecular structure, and how should data interpretation be validated?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is critical for structural elucidation, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Validation requires cross-referencing spectral data with published analogs and computational modeling (e.g., density functional theory) to resolve ambiguities .
  • Data Interpretation : Ensure consistency in solvent peaks, calibration standards, and integration parameters. Discrepancies in coupling constants or unexpected peaks should prompt re-isolation or alternative derivatization techniques .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity in laboratory settings?

  • Experimental Design : Use fractional crystallization or preparative HPLC for purification. Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied via Design of Experiments (DoE) frameworks. Monitor intermediates using thin-layer chromatography (TLC) to identify bottlenecks .
  • Reproducibility : Document detailed protocols for solvent drying, inert atmosphere maintenance, and reagent stoichiometry. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when isolating this compound derivatives from complex natural matrices?

  • Conflict Resolution : Apply tandem MS/MS to distinguish isomeric compounds. Compare experimental NMR shifts with predicted values from quantum mechanical calculations (e.g., Gaussian software). If inconsistencies persist, consider X-ray crystallography for definitive structural confirmation .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outlier data points in chromatographic profiles. Replicate experiments under standardized conditions to rule out environmental variability .

Q. What in vitro and in vivo models are most appropriate for evaluating the bioactivity of this compound, and how can dose-response relationships be rigorously quantified?

  • Model Selection : Prioritize cell lines with validated target relevance (e.g., cancer cell lines for cytotoxicity assays). For in vivo studies, use transgenic models if this compound’s mechanism overlaps with known pathways (e.g., apoptosis regulators). Include positive and negative controls to contextualize efficacy .
  • Dose-Response Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Account for solubility limitations by using vehicle controls and verifying compound stability via HPLC post-assay .

Q. How can researchers systematically compare this compound’s pharmacological properties with structurally related alkaloids to identify structure-activity relationships (SAR)?

  • SAR Framework : Use molecular docking studies to predict binding affinities against target proteins (e.g., kinases). Synthesize or source analogs with incremental structural modifications (e.g., hydroxylation, methylation) and assay them in parallel .
  • Data Integration : Create a comparative database of IC₅₀ values, logP, and hydrogen-bonding capacity. Use heatmaps or 3D-QSAR models to visualize trends .

Methodological and Ethical Considerations

Q. What strategies ensure ethical compliance when sourcing plant material for this compound extraction?

  • Ethical Sourcing : Obtain permits for biodiversity access (e.g., Nagoya Protocol compliance) and document voucher specimens deposited in herbariums. Acknowledge traditional knowledge in publications if applicable .

Q. How should researchers design studies to resolve conflicting reports on this compound’s toxicity profile?

  • Experimental Rigor : Conduct acute and chronic toxicity assays in multiple species (e.g., zebrafish, rodents). Use histopathology and biochemical markers (e.g., ALT/AST for hepatic damage) to quantify effects. Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.